molecular formula C29H26ClN5O3 B15109707 7-[(2-chlorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(2-chlorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15109707
M. Wt: 528.0 g/mol
InChI Key: HVATXWKHUVFFAU-UHFFFAOYSA-N
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Description

7-[(2-chlorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chlorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The process typically begins with the preparation of the core tricyclic structure, followed by the introduction of various functional groups. Key steps include:

    Formation of the Tricyclic Core: This is achieved through a series of cyclization reactions.

    Functional Group Introduction: Chlorination, methylation, and imination are performed under controlled conditions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 7-[(2-chlorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[(2-chlorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its tricyclic structure and the specific arrangement of functional groups. This gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C29H26ClN5O3

Molecular Weight

528.0 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C29H26ClN5O3/c1-18-6-5-15-34-26(18)33-27-23(29(34)37)16-22(25(31)35(27)17-20-7-3-4-8-24(20)30)28(36)32-14-13-19-9-11-21(38-2)12-10-19/h3-12,15-16,31H,13-14,17H2,1-2H3,(H,32,36)

InChI Key

HVATXWKHUVFFAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4Cl)C(=O)NCCC5=CC=C(C=C5)OC

Origin of Product

United States

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